molecular formula C11H22N4O4 B12076225 L-Glutaminyl-L-lysine CAS No. 45234-03-5

L-Glutaminyl-L-lysine

Cat. No.: B12076225
CAS No.: 45234-03-5
M. Wt: 274.32 g/mol
InChI Key: CLSDNFWKGFJIBZ-YUMQZZPRSA-N
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Description

(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of amino acid derivatives as starting materials. The process often involves:

    Protection of functional groups: To prevent unwanted reactions, specific functional groups are protected using protecting agents.

    Formation of peptide bonds: This is achieved through coupling reactions, often using reagents like carbodiimides.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups or the hexanoic acid backbone.

    Reduction: Typically used to reduce any oxidized forms of the compound.

    Substitution: Amino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxo-derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Industry: Used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler compound with a similar backbone but lacking the amino groups.

    Azelaic acid: Another carboxylic acid with different functional groups and applications.

Uniqueness

(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is unique due to its multiple amino groups and specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to simpler carboxylic acids.

Properties

CAS No.

45234-03-5

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

CLSDNFWKGFJIBZ-YUMQZZPRSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N

physical_description

Solid

Origin of Product

United States

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